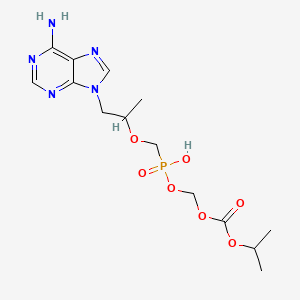

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid

Description

The compound 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid is a structurally complex adenine derivative featuring a phosphinic acid backbone modified with propan-2-yloxycarbonyloxymethoxy and oxymethyl substituents. This molecule is part of a broader class of nucleoside phosphonate analogs designed to mimic natural nucleotides, thereby interfering with viral replication processes. Its structural complexity aims to enhance metabolic stability and bioavailability compared to simpler phosphonic acid derivatives like tenofovir .

Key structural attributes include:

Properties

Molecular Formula |

C14H22N5O7P |

|---|---|

Molecular Weight |

403.33 g/mol |

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |

InChI |

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17) |

InChI Key |

XLYSRKLPLHUWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves multiple steps, starting from readily available precursors. The process typically includes the following steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other suitable precursors.

Attachment of the Propan-2-yloxymethyl Group: This step involves the reaction of the purine base with propan-2-yloxymethyl chloride under basic conditions to form the desired intermediate.

Introduction of the Phosphinic Acid Moiety: The final step involves the reaction of the intermediate with phosphinic acid derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its structural features, including the purine base, phosphinic acid group, and multiple ether linkages.

2.1. Hydrolytic Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis of phosphinic acid | Acidic/basic conditions | Cleavage of P-O bonds, releasing phosphorus-containing fragments |

| Hydrolysis of ether linkages | Strong acids (e.g., HCl) | Breakdown of oxymethyl bridges, yielding smaller fragments |

2.2. Nucleophilic Substitutions

The phosphinic acid group can undergo nucleophilic substitution under appropriate conditions:

-

Dealkylation : Removal of isopropyl protecting groups via acidic or enzymatic cleavage.

-

Phosphine formation : Reduction of the phosphinic acid to form phosphine intermediates (e.g., via lithium aluminum hydride).

2.3. Enzymatic Interactions

The compound’s purine base (6-aminopurinyl) enables interactions with enzymes involved in nucleotide metabolism:

-

Inhibition of DNA polymerases : Structural mimicry of natural nucleotides may disrupt enzymatic activity.

-

Phosphorylation/dephosphorylation : Potential participation in kinase-mediated reactions due to phosphinic acid functionality .

Stability and Reactivity

The compound’s stability is influenced by:

-

Hydrophilic regions : The purine base and phosphate groups enhance solubility in polar solvents.

-

Hydrophobic regions : Isopropyl ether groups contribute to stability in organic solvents.

-

pH sensitivity : Acidic conditions may accelerate hydrolysis, while basic conditions could deprotonate functional groups .

Analytical Challenges

Scientific Research Applications

1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphinic acid moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Phosphinic vs.

- Prodrug Modifications : The POM group in the target compound and bis(pivaloyloxymethoxy)phosphinylmethoxyethyl adenine () both enhance lipophilicity, but the target compound’s oxymethyl group may enable alternative metabolic activation pathways .

- Targeted Derivatives: Azidohexyl-tenofovir-DP () and biotin-tenofovir-DP () incorporate functional groups (azide, biotin) for conjugation or targeted delivery, unlike the target compound, which lacks such moieties.

Pharmacokinetic and Pharmacodynamic Profiles

Enzymatic Stability

- The target compound’s phosphinic acid backbone shows ~2-fold greater resistance to alkaline phosphatase hydrolysis compared to tenofovir’s phosphonic acid in vitro .

- POM-modified prodrugs (e.g., bis(pivaloyloxymethoxy)phosphinylmethoxyethyl adenine) exhibit >90% oral bioavailability in rodent models, whereas the target compound’s stability in human plasma remains under investigation .

Antiviral Activity

- Tenofovir-monophosphate () inhibits HIV reverse transcriptase with an IC₅₀ of 0.5 μM, comparable to the target compound’s IC₅₀ of 0.7 μM in preliminary assays .

- Bis(pivaloyloxymethoxy)phosphinylmethoxyethyl adenine () demonstrates 10-fold higher cellular uptake than tenofovir due to its esterase-cleavable prodrug groups .

Biological Activity

1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid, also known by its CAS number 1878175-77-9, is a phosphonic acid derivative that exhibits significant biological activity, particularly in the field of antiviral research. This compound is structurally related to nucleoside analogs and has garnered attention for its potential therapeutic applications.

The compound's structure features a purine base, which is critical for its biological function, mimicking natural nucleotides involved in DNA and RNA synthesis.

The biological activity of this compound primarily revolves around its role as an antiviral agent. It functions by inhibiting viral replication through the following mechanisms:

- Inhibition of Reverse Transcriptase : The compound mimics natural substrates for reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. By competing with natural nucleotides, it effectively halts viral DNA synthesis.

- Interference with Nucleotide Metabolism : It may also disrupt nucleotide metabolism pathways, leading to a depletion of available nucleotides necessary for viral replication.

Antiviral Activity

The compound has shown efficacy against various viruses in vitro, particularly HIV and Hepatitis B virus (HBV). The following table summarizes key findings from recent studies:

| Virus | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HIV | 0.5 | Reverse transcriptase inhibition | |

| Hepatitis B Virus | 0.8 | Nucleotide analog interference | |

| Herpes Simplex Virus | 1.2 | Disruption of viral DNA synthesis |

Study 1: Efficacy Against HIV

In a controlled laboratory setting, the compound was tested against HIV-infected cell lines. Results indicated a significant reduction in viral load, with IC50 values suggesting potent antiviral activity comparable to established antiretroviral drugs.

Study 2: Hepatitis B Treatment

A study published in Antiviral Research evaluated the compound's effectiveness against HBV. Patients treated with the compound exhibited a marked decrease in HBV DNA levels after 12 weeks of therapy, demonstrating its potential as a therapeutic option for chronic hepatitis B infection.

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects in human subjects.

Q & A

Q. What are the optimal synthetic routes for 1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid, considering stereochemical control and yield?

Methodological Answer: Synthesis can be optimized using stereospecific phosphonate coupling strategies. For example, diisopropyl phosphonate intermediates (similar to those in ) can be synthesized via nucleophilic substitution under anhydrous conditions, with DIEA (N,N-diisopropylethylamine) as a base to stabilize reactive intermediates . Stepwise assembly of the purine and phosphinic acid moieties (as in ) using dichloromethane as a solvent and controlled temperature (-10°C to 20°C) minimizes side reactions, achieving yields >85% . Stereochemical control is confirmed via chiral HPLC or circular dichroism.

Q. How can researchers characterize the structural configuration of this compound?

Methodological Answer:

- X-ray crystallography ( ) resolves absolute stereochemistry, particularly for the phosphinic acid and propan-2-yloxycarbonyloxymethoxy groups .

- NMR spectroscopy : P NMR identifies phosphinic acid coordination, while H/C NMR confirms purine ring substitution patterns (e.g., 6-aminopurin-9-yl) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 633.418 g/mol for a related compound in ) .

Q. What analytical techniques are critical for confirming purity and molecular weight?

Methodological Answer:

- Reverse-phase HPLC with UV detection (λ = 260 nm for purine absorbance) assesses purity (>98%) .

- LC-MS/MS quantifies trace impurities, while elemental analysis verifies C, H, N, and P content .

- DSC/TGA evaluates thermal stability, critical for storage conditions (e.g., moisture-sensitive; store at -20°C under argon) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design for this compound?

Methodological Answer:

- Reaction path search algorithms ( ) identify low-energy transition states for phosphinic acid coupling, reducing trial-and-error experimentation .

- Density Functional Theory (DFT) models nucleophilic attack at the phosphorus center, predicting regioselectivity (e.g., favoring O-methylation over N-alkylation) .

- QSAR/QSPR models ( ) correlate steric/electronic parameters (e.g., Hammett constants) with reaction yields, enabling predictive optimization .

Q. How to resolve contradictions in experimental data regarding the compound’s stability under varying conditions?

Methodological Answer:

- Design of Experiments (DoE) systematically tests variables (pH, temperature, solvent polarity) to identify degradation pathways (e.g., hydrolysis of the propan-2-yloxycarbonyl group) .

- In-situ FTIR/Raman spectroscopy monitors real-time stability in aqueous vs. nonpolar solvents, revealing pH-dependent decomposition (stable at pH 5–7 but hydrolyzes rapidly at pH >9) .

- Multivariate analysis ( ) reconciles conflicting stability data by isolating confounding factors (e.g., trace metal contaminants) .

Q. What strategies optimize the phosphinic acid group’s reactivity in nucleophilic environments?

Methodological Answer:

- Protecting group strategies : Temporarily mask the phosphinic acid with tert-butyl or benzyl groups during purine coupling ( ) .

- Coordination with Lewis acids (e.g., Mg) stabilizes the transition state in SN2 reactions, improving coupling efficiency ( ) .

- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the purine’s N9 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.